Cbgha

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

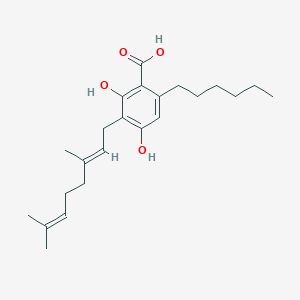

C23H34O4 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hexyl-2,4-dihydroxybenzoic acid |

InChI |

InChI=1S/C23H34O4/c1-5-6-7-8-12-18-15-20(24)19(22(25)21(18)23(26)27)14-13-17(4)11-9-10-16(2)3/h10,13,15,24-25H,5-9,11-12,14H2,1-4H3,(H,26,27)/b17-13+ |

InChI Key |

DZRJYADBMRYKMJ-GHRIWEEISA-N |

Isomeric SMILES |

CCCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cannabigerolic Acid (CBGA)

Introduction

Cannabigerolic acid (CBGA) is a non-psychoactive cannabinoid that serves as the primary biosynthetic precursor to many other well-known cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[1][2][3] Often referred to as the "mother of all cannabinoids," CBGA is synthesized in the trichomes of the Cannabis sativa plant from olivetolic acid and geranyl pyrophosphate.[4][5][6] While research has historically focused on its decarboxylated descendant, cannabigerol (CBG), and other major cannabinoids like THC and CBD, recent studies have begun to elucidate the unique and complex pharmacological profile of CBGA itself. This document provides a detailed overview of the molecular mechanisms of action of CBGA, its primary biological targets, and the signaling pathways it modulates, intended for researchers, scientists, and drug development professionals.

Biosynthesis of Major Cannabinoids from CBGA

CBGA stands at a crucial junction in the cannabinoid biosynthesis pathway. Specific enzymes within the cannabis plant, namely THCA synthase, CBDA synthase, and CBCA synthase, convert CBGA into THCA, CBDA, and cannabichromenic acid (CBCA), respectively.[1][6][7] These acidic cannabinoids are the direct precursors to the neutral, pharmacologically active forms (THC, CBD, CBC) which are generated through decarboxylation, a process typically induced by heat or light.[5][8]

Core Molecular Mechanisms of Action

CBGA exerts its effects through a multi-target pharmacological approach, interacting with several receptors, ion channels, and enzymes, largely independent of the classical cannabinoid receptors CB1 and CB2, for which it has a very low affinity.[9][10]

Peroxisome Proliferator-Activated Receptors (PPARs)

A primary mechanism of action for CBGA involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in metabolism and inflammation.[11][12]

-

Dual Agonism: CBGA has been identified as a dual agonist for PPARα and PPARγ.[9][13][14] This dual activity is significant for its potential in treating metabolic disorders.[4]

-

Metabolic Regulation: Activation of PPARs by CBGA can enhance lipid metabolism and reduce fat accumulation, suggesting therapeutic applications for conditions like diabetes and dyslipidemia.[4][14]

-

Neuroprotection: The neuroprotective effects of CBGA and its derivatives have been linked to the activation of PPARγ.[11][15] In models of Parkinson's disease, the cytoprotective effects of CBGA derivatives were eliminated by a PPARγ antagonist, confirming the receptor's critical role in this pathway.[15]

Transient Receptor Potential (TRP) Ion Channels

CBGA modulates the activity of several members of the TRP channel family, which are involved in sensory perception and inflammation.

-

TRPM7 Inhibition: CBGA is a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel.[16][17] This inhibition is dependent on the channel's kinase domain and is a key mechanism behind CBGA's anti-inflammatory and reno-protective properties.[16][17] By suppressing TRPM7 currents, CBGA can reduce the calcium influx that contributes to inflammatory responses and fibrosis.[14][16] In a mouse model of acute kidney injury, CBGA was shown to suppress the expression of inflammatory cytokines and TRPM7 protein.[14]

-

TRPV1 Activation: CBGA can activate TRPV1 (Transient Receptor Potential Vanilloid 1) receptors. This action is relevant to its observed anti-inflammatory effects in skin, as TRPV1 is a key regulator of skin inflammation.[6]

Enzyme Inhibition

CBGA directly inhibits the activity of key enzymes involved in inflammation and metabolic complications.

-

Cyclooxygenase (COX) Inhibition: CBGA has been shown to inhibit both COX-1 and COX-2 enzymes.[18][19] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[19]

-

Aldose Reductase Inhibition: CBGA inhibits the enzyme aldose reductase.[4] This action is particularly relevant for preventing cardiovascular complications associated with diabetes.[4]

Other Molecular Targets

-

G-Protein Coupled Receptors (GPCRs): While CBGA has a low affinity for CB1 and CB2 receptors, its derivative CBG interacts with GPR55.[20][21][22] Studies on CBGA's direct interaction with GPR55 are ongoing, but it has been found to interact with numerous other epilepsy-relevant targets, including GPR55.[10][23][24]

-

GABAa Receptors: CBGA has been observed to interact with GABAa receptors, which may contribute to its complex effects in seizure models.[10]

Quantitative Data Summary

The following tables summarize the quantitative data available on CBGA's interactions with its molecular targets.

Table 1: Ion Channel Modulation by CBGA

| Target | Action | IC₅₀ Value | Cell Line | Experimental Method | Reference |

|---|---|---|---|---|---|

| TRPM7 | Inhibition | ~2.7 µM | HEK293 | Whole-cell patch-clamp | [6] |

| TRPV1 | Inhibition | 22 µM | HEK293 | Calcium influx assay |[10] |

Table 2: Enzyme Inhibition by CBGA

| Target | Inhibition % | Concentration | Experimental System | Reference |

|---|---|---|---|---|

| COX-1 | >30% | 6.25 x 10⁻⁵ M | In vitro assay | [18] |

| COX-2 | >30% | 6.25 x 10⁻⁵ M | In vitro assay |[18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of CBGA.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Inhibition

-

Objective: To measure the inhibitory effect of CBGA on TRPM7 ion channel currents.

-

Cell Line: Human Embryonic Kidney (HEK293) cells inducibly overexpressing the TRPM7 channel.[14][16]

-

Methodology:

-

HEK293 cells are cultured and prepared for electrophysiological recording.

-

The whole-cell patch-clamp technique is employed to measure ionic currents flowing through the TRPM7 channels.

-

A baseline current is established before the application of CBGA.

-

CBGA, at various concentrations (e.g., 10 µM), is applied extracellularly to the cells for a defined period (e.g., 120 seconds).[14][16]

-

The change in current amplitude is recorded to determine the extent of inhibition.

-

Dose-response curves are generated to calculate the IC₅₀ value, representing the concentration of CBGA required to inhibit 50% of the TRPM7 current.[6]

-

Protocol 2: PPARγ Luciferase Reporter Gene Assay

-

Objective: To determine if CBGA acts as an agonist to activate the transcriptional activity of PPARγ.

-

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).

-

Transfected cells are treated with various concentrations of CBGA or a known PPARγ agonist (positive control).

-

If CBGA activates PPARγ, the receptor-ligand complex will bind to the PPRE and drive the expression of the luciferase enzyme.

-

After an incubation period, cells are lysed, and a luciferase substrate is added.

-

The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

An increase in luminescence compared to untreated cells indicates that CBGA is a PPARγ agonist.[13]

-

Protocol 3: In Vivo Mouse Model of Acute Kidney Injury

-

Objective: To evaluate the reno-protective and anti-inflammatory effects of CBGA in vivo.

-

Animal Model: An acute nephropathic mouse model, often induced by cisplatin administration.[14][16]

-

Methodology:

-

Mice are divided into control and treatment groups.

-

The treatment group receives CBGA administration prior to and/or following the induction of kidney injury.

-

Kidney function is assessed by measuring markers such as blood urea nitrogen (BUN) and creatinine.

-

After the experimental period, kidney tissues are harvested.

-

Tissues are analyzed using histology to assess damage and fibrosis.

-

Quantitative real-time PCR (qRT-PCR) is performed on tissue homogenates to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-6, TNF-α) and TRPM7.[14][16]

-

A reduction in kidney damage markers and inflammatory gene expression in the CBGA-treated group compared to the control group indicates a protective effect.

-

Conclusion

Cannabigerolic acid operates through a complex and multifaceted mechanism of action that is distinct from major cannabinoids like THC and CBD. Its ability to act as a dual PPARα/γ agonist, a potent TRPM7 inhibitor, and a COX enzyme inhibitor underpins its significant therapeutic potential in metabolic, inflammatory, and neurodegenerative disorders.[4][16][18] The lack of significant affinity for classical cannabinoid receptors positions CBGA as a promising non-psychoactive therapeutic agent.[9] Further research into its downstream signaling pathways and its interactions with other biological targets will continue to expand the understanding of this foundational cannabinoid and pave the way for novel drug development strategies.

References

- 1. blimburnseeds.com [blimburnseeds.com]

- 2. neurogan.com [neurogan.com]

- 3. What Is CBGA? Understanding the Cannabinoid Behind THC and CBD [silverstemcannabis.com]

- 4. cbd-alchemy.com [cbd-alchemy.com]

- 5. trichomeanalytical.com [trichomeanalytical.com]

- 6. weedutch.eu [weedutch.eu]

- 7. Cannabinoids as anticancer therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cannovia.com [cannovia.com]

- 9. Cannabinoids and PPAR Ligands: The Future in Treatment of Polycystic Ovary Syndrome Women with Obesity and Reduced Fertility [mdpi.com]

- 10. Cannabigerolic acid, a major biosynthetic precursor molecule in cannabis, exhibits divergent effects on seizures in mouse models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cannabigerolic Acid (CBGA) Inhibits the TRPM7 Ion Channel Through its Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotection with the cannabigerol quinone derivative VCE-003.2 and its analogs CBGA-Q and CBGA-Q-Salt in Parkinson's disease using 6-hydroxydopamine-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. denex.co [denex.co]

- 20. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. GPR55: a new member of the cannabinoid receptor clan? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Putative Cannabinoid Receptors: GPR18, GPR55, & GPR119 | SC Labs [sclabs.com]

A Technical Guide to the Biosynthesis of Cannabigerolic Acid (CBGA) in Cannabis sativa

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabigerolic acid (CBGA) is the central precursor to the vast majority of cannabinoids produced in Cannabis sativa. Its biosynthesis is a complex, multi-step enzymatic process localized within the glandular trichomes of the plant. This document provides an in-depth technical overview of the CBGA biosynthesis pathway, detailing the key enzymes, substrates, and cellular compartments involved. It includes a compilation of quantitative data, detailed experimental protocols for pathway reconstruction and analysis, and logical diagrams to facilitate a comprehensive understanding of the biochemical processes. This guide is intended to serve as a foundational resource for researchers engaged in cannabinoid biosynthesis, metabolic engineering, and the development of cannabinoid-based therapeutics.

The CBGA Biosynthesis Pathway: A Core Overview

The formation of CBGA is the result of two primary upstream metabolic pathways converging: the polyketide pathway, which produces olivetolic acid (OA), and the methylerythritol 4-phosphate (MEP) pathway, which produces geranyl pyrophosphate (GPP).[1][2] The entire process is predominantly localized within the glandular trichomes, specialized structures on the surface of the cannabis flower.[3][4]

The pathway can be dissected into two major stages:

-

Formation of Olivetolic Acid (OA): This stage occurs in the cytosol of the trichome disc cells.[1][2] It begins with the starter molecule hexanoyl-CoA, which is sequentially condensed with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) known as Tetraketide Synthase (TKS) , also referred to as Olivetol Synthase (OLS).[5][6] The resulting linear tetraketide intermediate is then cyclized by a second enzyme, Olivetolic Acid Cyclase (OAC) .[5][7] OAC performs a C2-C7 intramolecular aldol condensation that retains the carboxyl group, a unique mechanism for plant polyketides, to form olivetolic acid.[5][6] In the absence of OAC, TKS alone primarily produces olivetol, the decarboxylated and less useful precursor for the main cannabinoid pathway.[8]

-

Formation of Cannabigerolic Acid (CBGA): Olivetolic acid is transported into the plastids of the disc cells.[1][9] Concurrently, the MEP pathway within these plastids synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are combined to form geranyl pyrophosphate (GPP).[1][10] The key alkylation reaction is catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) , commonly known as CBGA synthase (CBGAS) , which is an aromatic prenyltransferase.[3][11] This enzyme facilitates the C-prenylation of olivetolic acid with GPP to yield cannabigerolic acid (CBGA).[4][12] CBGA is then secreted into the extracellular storage cavity of the trichome, where it serves as the substrate for downstream synthases like THCA synthase (THCAS) and CBDA synthase (CBDAS) to produce the diverse array of cannabinoids found in the plant.[1][13]

Below is a diagram illustrating the core biosynthetic pathway.

References

- 1. Cannabis sativa: origin and history, glandular trichome development, and cannabinoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cannabis Science [canntest.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 7. acid biosynthetic enzyme: Topics by Science.gov [science.gov]

- 8. A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. The Seed of Industrial Hemp (Cannabis sativa L.): Nutritional Quality and Potential Functionality for Human Health and Nutrition [mdpi.com]

- 11. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Biotechnological Fungal Platforms for the Production of Biosynthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Cannabigerolic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cannabigerolic acid (CBGA) is a foundational, non-psychoactive cannabinoid produced in the trichomes of the Cannabis sativa plant. Often referred to as the "mother of all cannabinoids," CBGA serves as the primary precursor for the biosynthesis of other major cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA).[1] While research has historically focused on its more famous derivatives, recent scientific inquiry has unveiled the significant and diverse therapeutic potential of CBGA itself. This technical guide provides an in-depth overview of the current understanding of CBGA's mechanisms of action, its therapeutic applications supported by preclinical data, and detailed experimental protocols for researchers and drug development professionals.

Physicochemical Properties and Biosynthesis

CBGA is a dibenzoic acid, and its chemical structure features a carboxylic acid group, which is lost through decarboxylation (typically via heat) to form cannabigerol (CBG). The presence of this carboxyl group significantly influences its pharmacological properties.

The biosynthesis of CBGA in the cannabis plant is a complex enzymatic process. It begins with the combination of olivetolic acid and geranyl pyrophosphate, catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase, to form CBGA. Subsequently, specific synthases—THCA synthase, CBDA synthase, and CBCA synthase—convert CBGA into their respective acidic cannabinoids.

Pharmacokinetics

Understanding the pharmacokinetic profile of CBGA is crucial for designing effective therapeutic strategies. Preclinical studies in mice have begun to elucidate its absorption, distribution, metabolism, and excretion.

Following intraperitoneal (i.p.) administration in mice, CBGA is rapidly absorbed, with peak plasma concentrations (Cmax) observed within 30 to 45 minutes.[2] However, its penetration across the blood-brain barrier is limited, resulting in significantly lower concentrations in the brain compared to plasma.[2] The half-life of CBGA in plasma is approximately 62 minutes, while in the brain, it is shorter, at around 31 minutes.[2]

Table 1: Pharmacokinetic Parameters of CBGA in Mice (10 mg/kg, i.p.)

| Parameter | Plasma | Brain | Reference |

| Cmax | 63.5 ± 7.6 µg/mL | 2.3 ± 0.4 ng/mg | [2] |

| Tmax | 45 min | 30 min | [2] |

| t1/2 | 62 min | 31 min | [2] |

| Brain-Plasma Ratio | - | 0.02 | [2] |

Mechanisms of Action and Therapeutic Targets

CBGA exerts its therapeutic effects through a multi-target mechanism, interacting with a variety of receptors and enzymes.

Peroxisome Proliferator-Activated Receptors (PPARs)

CBGA has been identified as a dual agonist of PPARα and PPARγ, nuclear receptors that play a critical role in regulating lipid metabolism, inflammation, and cellular differentiation. This dual agonism suggests its potential in treating metabolic disorders such as dyslipidemia and type 2 diabetes.

Cyclooxygenase (COX) Enzymes

CBGA has been shown to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain through the production of prostaglandins. This inhibitory activity underlies its potential as an anti-inflammatory agent.

Aldose Reductase

CBGA exhibits inhibitory activity against aldose reductase, an enzyme implicated in the development of diabetic complications, such as neuropathy, nephropathy, and retinopathy, by catalyzing the reduction of glucose to sorbitol.

Transient Receptor Potential (TRP) Channels

CBGA has been shown to modulate the activity of several TRP channels, including TRPM7. Its inhibition of TRPM7 channels is being investigated for its potential role in cancer and kidney disease.

Other Targets

Preclinical studies suggest that CBGA may also interact with G-protein coupled receptor 55 (GPR55), transient receptor potential vanilloid 1 (TRPV1), and GABAA receptors, all of which are relevant targets for a range of neurological and inflammatory conditions.[2]

Therapeutic Applications

The multifaceted mechanisms of action of CBGA translate into a broad spectrum of potential therapeutic applications.

Metabolic Disorders

By activating PPARs, CBGA can influence lipid and glucose metabolism. In preclinical models, this has been associated with a reduction in fat accumulation and improved insulin sensitivity, suggesting its potential for managing obesity and type 2 diabetes.

Cardiovascular Diseases

The anti-inflammatory properties of CBGA, coupled with its ability to inhibit aldose reductase, suggest a protective role in cardiovascular diseases, particularly in the context of diabetic complications. In animal models of atherosclerosis, interventions that reduce inflammation have been shown to decrease lesion size.

Cancer

In vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of CBGA in colon cancer cell lines. CBGA has been shown to induce apoptosis and inhibit the growth of colorectal cancer cells.

Table 2: In Vitro Anti-Cancer Activity of CBGA

| Cell Line | Assay | Endpoint | Result | Reference |

| Caco-2 | Caspase 3/7 Assay | Apoptosis | 2.43-fold increase in caspase 3/7 activity | [3] |

| HCT116 | Annexin V/PI Staining | Apoptosis | Increased apoptotic cell population | [4] |

| SW480 | Annexin V/PI Staining | Apoptosis | Increased apoptotic cell population | [4] |

| LoVo | Annexin V/PI Staining | Apoptosis | Increased apoptotic cell population | [4] |

Epilepsy

CBGA has shown promise in preclinical models of epilepsy, particularly in Dravet syndrome, a severe form of pediatric epilepsy. In the Scn1a+/- mouse model of Dravet syndrome, CBGA demonstrated anticonvulsant effects against hyperthermia-induced seizures.[2] However, it is important to note that at high doses, it also exhibited proconvulsant effects in some seizure models, highlighting the need for careful dose-finding studies.[2]

Inflammatory Conditions

The inhibition of COX enzymes and the modulation of cytokine release contribute to the anti-inflammatory potential of CBGA. In vitro studies have shown that CBGA can reduce the production of pro-inflammatory cytokines such as IL-2 in stimulated T-cells.

Table 3: In Vitro Anti-Inflammatory Activity of CBGA

| Cell Type | Stimulant | Cytokine Measured | Effect of CBGA | Reference |

| Jurkat T cells | Ionomycin + PMA | IL-2 | Dose-dependent inhibition | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Purification of CBGA from Cannabis sativa

Objective: To isolate and purify CBGA from cannabis plant material.

Method: Supercritical CO2 Extraction followed by Chromatography.

-

Biomass Preparation: Dry and grind high-CBGA cannabis cultivars.

-

Supercritical CO2 Extraction:

-

Load the ground plant material into the extraction vessel.

-

Pressurize CO2 to its supercritical state (e.g., >1071 psi and >31.1°C).

-

Pass the supercritical CO2 through the biomass to dissolve the cannabinoids.

-

Depressurize the CO2 in a separator to precipitate the crude extract.

-

-

Winterization: Dissolve the crude extract in ethanol and chill to a low temperature (e.g., -20°C) to precipitate waxes and lipids. Filter the solution to remove the solidified components.

-

Solvent Evaporation: Remove the ethanol from the winterized extract using a rotary evaporator.

-

Chromatographic Purification:

-

Utilize flash chromatography or preparative high-performance liquid chromatography (HPLC).

-

A common stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

-

Collect fractions and analyze for CBGA content using analytical HPLC.

-

Combine pure fractions and evaporate the solvent to obtain purified CBGA.

-

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the inhibitory activity of CBGA on aldose reductase.

Method: Spectrophotometric Assay.

-

Reaction Mixture Preparation: In a cuvette, combine a phosphate buffer (e.g., 0.067 M, pH 6.2), NADPH, the enzyme source (e.g., partially purified from bovine lens), and the test compound (CBGA) dissolved in a suitable solvent (e.g., DMSO).

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculation: Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of CBGA. Determine the IC50 value by testing a range of CBGA concentrations.

In Vitro COX-2 Inhibition Assay

Objective: To assess the inhibitory effect of CBGA on COX-2 activity.

Method: Enzyme Immunoassay (EIA) or Fluorometric Assay.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, the COX-2 enzyme, and the test compound (CBGA).

-

Initiation of Reaction: Add arachidonic acid to start the reaction.

-

Detection: After a specified incubation period, measure the production of prostaglandin E2 (PGE2) using a competitive EIA kit or a fluorometric probe.

-

Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

In Vivo High-Fat Diet-Induced Metabolic Syndrome Model

Objective: To evaluate the effect of CBGA on metabolic parameters in a mouse model of metabolic syndrome.

Method:

-

Animal Model: Use male C57BL/6J mice.

-

Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and dyslipidemia. A control group receives a standard chow diet.

-

CBGA Administration: Administer CBGA to a cohort of high-fat diet-fed mice via oral gavage or intraperitoneal injection at a predetermined dose and frequency. A vehicle control group receives the solvent alone.

-

Monitoring and Analysis:

-

Monitor body weight and food intake regularly.

-

Perform glucose and insulin tolerance tests to assess glucose homeostasis.

-

At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

-

Harvest tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies related to metabolism and inflammation.

-

In Vivo Atherosclerosis Model (ApoE-/- Mice)

Objective: To investigate the impact of CBGA on the development of atherosclerosis.

Method:

-

Animal Model: Use apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.

-

Diet: Feed the mice a Western-type diet high in fat and cholesterol to accelerate lesion formation.

-

CBGA Treatment: Administer CBGA to a group of ApoE-/- mice on the Western diet. A control group receives the vehicle.

-

Atherosclerotic Lesion Analysis: After a defined period, euthanize the mice and perfuse the vasculature.

-

Dissect the aorta and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.

-

Quantify the lesion area in the aortic arch, thoracic aorta, and abdominal aorta.

-

Analyze the composition of the plaques through histological staining for macrophages, smooth muscle cells, and collagen.

-

In Vivo Epilepsy Model (Scn1a+/- Mice)

Objective: To assess the anticonvulsant effects of CBGA in a model of Dravet syndrome.

Method:

-

Animal Model: Use Scn1a+/- mice, which carry a heterozygous loss-of-function mutation in the Scn1a gene and exhibit a phenotype similar to Dravet syndrome.

-

Hyperthermia-Induced Seizures:

-

Induce seizures by gradually increasing the body temperature of the mice using a heat lamp.

-

Record the temperature at which a generalized tonic-clonic seizure occurs.

-

Administer CBGA or vehicle prior to the hyperthermia challenge and assess its effect on the seizure threshold temperature.

-

-

Spontaneous Seizures:

-

Implant electrodes for electroencephalogram (EEG) recording to monitor spontaneous seizure activity.

-

Administer CBGA chronically and quantify the frequency and duration of spontaneous seizures compared to a vehicle-treated group.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

Cannabigerolic acid is emerging as a promising therapeutic agent with a wide range of potential applications. Its ability to modulate multiple targets, including PPARs, COX enzymes, and various ion channels, provides a strong rationale for its investigation in metabolic, cardiovascular, oncologic, and neurologic disorders. The preclinical data gathered to date are encouraging, but further research is imperative.

Future studies should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Elucidating the full ADME profile of CBGA in different species and formulations to optimize dosing and delivery.

-

In-depth Mechanistic Investigations: Further exploring the molecular interactions of CBGA with its targets to fully understand its mechanisms of action.

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to establish the safety and efficacy of CBGA in human populations for various disease indications.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating CBGA derivatives to potentially enhance potency, selectivity, and pharmacokinetic properties.

The continued exploration of cannabigerolic acid holds the potential to unlock novel therapeutic avenues for a variety of challenging diseases. This guide serves as a foundational resource for researchers and drug development professionals to advance the scientific understanding and clinical application of this intriguing cannabinoid.

References

- 1. Cannabigerolic acid, a major biosynthetic precursor molecule in cannabis, exhibits divergent effects on seizures in mouse models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabigerolic acid, a major biosynthetic precursor molecule in cannabis, exhibits divergent effects on seizures in mouse models of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabigerol Treatment Shows Antiproliferative Activity and Causes Apoptosis of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arvidalabs.com [arvidalabs.com]

An In-depth Technical Guide on the Interaction of Cannabigerolic Acid (CBGA) with Endocannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerolic acid (CBGA) is a foundational, non-psychoactive phytocannabinoid produced in Cannabis sativa.[1] It serves as the primary precursor for the biosynthesis of other major cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[1] While the pharmacology of its decarboxylated form, cannabigerol (CBG), has been explored, the direct interactions of CBGA with the primary endocannabinoid receptors, cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), are less well-defined. This guide provides a comprehensive technical overview of the current understanding of CBGA's engagement with these critical G-protein coupled receptors (GPCRs), focusing on quantitative data, experimental methodologies, and signaling pathways.

CBGA and Endocannabinoid Receptor Binding Affinity

The interaction of CBGA with the orthosteric binding sites of CB1 and CB2 receptors is generally considered to be weak. Quantitative data from competitive radioligand binding assays, which measure the ability of a compound to displace a known high-affinity radioligand, indicate that CBGA possesses a low affinity for both receptors. This is in contrast to well-known cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC).

Table 1: Comparative Binding Affinities (Ki) of Cannabinoids for Human CB1 and CB2 Receptors

| Compound | Receptor | Binding Affinity (Ki) | Notes |

| CBGA | CB1 | > 10 µM | Low affinity; specific values often not determined due to weak displacement. |

| CB2 | > 10 µM | Low affinity; specific values often not determined due to weak displacement. | |

| Δ⁹-THC | CB1 | 87.7 - 239.2 nM[2] | Partial agonist. |

| CB2 | 439.5 nM[2] | Partial agonist. | |

| Anandamide (AEA) | CB1 | 87.7 - 239.2 nM[2] | Endogenous agonist. |

| CB2 | 439.5 nM[2] | Endogenous agonist. | |

| 2-AG | CB1 | 472 nM | Endogenous agonist. |

| CB2 | 1400 nM | Endogenous agonist. |

Note: Ki values can vary between different studies and assay conditions. The values presented are representative.

Functional Activity of CBGA at Endocannabinoid Receptors

Given its low binding affinity, CBGA is not considered a direct agonist, antagonist, or inverse agonist at the orthosteric site of CB1 and CB2 receptors in the same manner as other cannabinoids. Functional assays, which measure the downstream signaling consequences of receptor activation or inhibition, have largely shown that CBGA has minimal direct functional activity at these receptors. However, some studies suggest that CBGA may have agonist-like behavior but act as an inverse agonist in the presence of selective receptor agonists.[3][4]

It is important to note that the lack of potent, direct interaction does not preclude CBGA from influencing the endocannabinoid system through other mechanisms, such as allosteric modulation or by interacting with other related targets.

Experimental Protocols

The characterization of a compound's interaction with cannabinoid receptors involves two primary types of in vitro assays: binding assays to determine affinity and functional assays to determine efficacy.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound.[2]

Objective: To measure the ability of CBGA to displace a known high-affinity radioligand from CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.[5][6]

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.[2][7]

-

Test Compound: CBGA.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[7]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[7]

-

Filtration System: Cell harvester and glass fiber filter mats.[7]

-

Scintillation Counter: For measuring radioactivity.[7]

Procedure:

-

Preparation: Prepare serial dilutions of CBGA in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of CBGA.[7]

-

Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).[7]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.[7]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the CBGA concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[7]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the CB1/CB2 signaling pathway.[6][8]

Objective: To determine if CBGA acts as an agonist or antagonist by measuring its effect on forskolin-stimulated cAMP production.

Materials:

-

Cells: HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[6]

-

Test Compound: CBGA.

-

cAMP Detection Kit: e.g., HTRF or LANCE Ultra cAMP assays.[8]

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and grow to confluence.[8]

-

Compound Addition: Pre-incubate the cells with varying concentrations of CBGA.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.[8]

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.[8]

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit protocol.[6]

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of CBGA. Fit the data using a non-linear regression model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and Emax values.[8]

Signaling Pathways

CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gi/o).[5] Upon activation by an agonist, these receptors initiate a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][8] This, in turn, affects downstream effectors like Protein Kinase A (PKA).

Potential for Allosteric Modulation

While direct orthosteric interaction is weak, there is growing interest in the potential for cannabinoids to act as allosteric modulators of CB1 and CB2 receptors. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, and in doing so, they can alter the affinity and/or efficacy of orthosteric ligands.[10][11][12]

-

Positive Allosteric Modulators (PAMs): Can enhance the binding or signaling of an endogenous agonist.[10][13]

-

Negative Allosteric Modulators (NAMs): Can reduce the binding or signaling of an endogenous agonist.[10][14]

The complex structure of CBGA and its acidic moiety could potentially allow it to interact with allosteric sites on the cannabinoid receptors. This remains an active area of research, and further studies are needed to elucidate if CBGA can act as an allosteric modulator and what the functional consequences of such an interaction would be.

Broader Pharmacological Profile of CBGA

It is crucial for researchers to consider that the biological effects of CBGA may not be mediated by CB1 and CB2 receptors. CBGA has been shown to interact with other targets within the broader endocannabinoid system and beyond, including:

-

Peroxisome Proliferator-Activated Receptors (PPARs)

-

Transient Receptor Potential (TRP) channels [1]

These interactions may account for some of the reported anti-inflammatory and neuroprotective effects of CBGA.[1]

Conclusion

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological data of cannabidiol- and cannabigerol-type phytocannabinoids acting on cannabinoid CB1, CB2 and CB1/CB2 heteromer receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

The Pharmacokinetics and Pharmacodynamics of Cannabigerolic Acid (CBGA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerolic acid (CBGA) is a non-psychoactive phytocannabinoid that serves as the primary biosynthetic precursor to many other cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), within the Cannabis sativa plant.[1] Often referred to as the "mother of all cannabinoids," CBGA is increasingly the subject of scientific investigation due to its potential therapeutic properties, which are distinct from its decarboxylated form, cannabigerol (CBG).[1] This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of CBGA, with a focus on its absorption, distribution, metabolism, and excretion (ADME), as well as its molecular targets and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics of CBGA

The therapeutic efficacy of CBGA is fundamentally influenced by its pharmacokinetic profile, which governs its journey through the body. Key aspects of its ADME are summarized below.

Absorption and Bioavailability

The bioavailability of CBGA is significantly dependent on the route of administration. Oral ingestion of CBGA results in low bioavailability due to its poor water solubility and substantial first-pass metabolism in the liver.[2][3] More efficient absorption is achieved through sublingual and inhalation routes, which bypass the gastrointestinal tract and initial hepatic metabolism.[2]

To enhance oral bioavailability, formulation strategies such as nanoemulsion technologies and the use of lipid carriers are being explored to increase solubility and absorption.[2][3]

Distribution

Following absorption, CBGA is distributed throughout the body. Preclinical studies in mice have provided some insight into its distribution, particularly to the brain. However, comprehensive data on its tissue distribution and protein binding are still emerging.

Metabolism

CBGA undergoes extensive metabolism, primarily in the liver. The cytochrome P450 (CYP) enzyme system, specifically the CYP2J2 isozyme, plays a key role in its biotransformation.[2] The major metabolic pathways involve the formation of metabolites such as 6′,7′-epoxy-CBG and cyclo-CBG.[2]

Excretion

The metabolites of CBGA are subsequently excreted from the body. While specific studies detailing the excretory pathways and rates for CBGA are limited, it is presumed to follow similar routes as other cannabinoids, primarily through feces and urine.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for CBGA from a preclinical study in mice.

| Parameter | Value | Species | Route of Administration | Formulation | Reference |

| Cmax (ng/mL) | 13 ± 3 | Mouse | Oral | Single Compound | [4] |

| AUC (ng·h/mL) | 35 ± 10 | Mouse | Oral | Single Compound | [4] |

| Cmax (ng/mL) | 15 ± 2 | Mouse | Oral | Full-Spectrum Extract | [4] |

| AUC (ng·h/mL) | 32 ± 5 | Mouse | Oral | Full-Spectrum Extract | [4] |

Pharmacodynamics of CBGA

CBGA exerts its biological effects through interactions with various molecular targets, leading to the modulation of multiple signaling pathways.

Molecular Targets

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBGA has been identified as a dual agonist of PPARα and PPARγ.[5][6] This activity is believed to underpin its potential in the management of metabolic disorders.[7][8]

-

Transient Receptor Potential (TRP) Channels: CBGA is a potent inhibitor of the TRPM7 ion channel and also inhibits Store-Operated Calcium Entry (SOCE) by blocking Calcium Release-Activated Calcium (CRAC) channels.[9] This mechanism is strongly linked to its anti-inflammatory effects.[2]

-

Cannabinoid Receptors: The interaction of CBGA with the canonical cannabinoid receptors, CB1 and CB2, is considered to be weak.[10] Some evidence suggests it may act as an antagonist at these receptors, potentially mitigating the psychoactive effects of other cannabinoids.[7]

-

Serotonin Receptors: The 5-HT1A receptor has been implicated in the neuroprotective effects of CBGA, although the precise nature of this interaction requires further elucidation.[10]

Therapeutic Potential

-

Anti-inflammatory Effects: By inhibiting TRPM7 and SOCE, CBGA can reduce the influx of calcium into cells, a key event in the inflammatory cascade.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines.

-

Neuroprotective Properties: CBGA has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases.[8][10] This is attributed to its ability to activate PPARγ and potentially modulate 5-HT1A receptor signaling, thereby mitigating oxidative stress and neuroinflammation.[10]

-

Anti-cancer Activity: In vitro studies have shown that CBGA can inhibit the proliferation of various cancer cell lines, including those of colorectal cancer.[11]

-

Metabolic Regulation: Through its dual agonism of PPARα and PPARγ, CBGA has the potential to influence lipid metabolism and glucose homeostasis, suggesting a therapeutic role in metabolic disorders.[7][8]

Experimental Protocols

Determination of PPARγ Activation using a Luciferase Reporter Gene Assay

This protocol is adapted from methodologies used for other cannabinoids and is applicable for assessing CBGA's activity on PPARγ.[5][12][13]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HeLa or HEK293T) in DMEM supplemented with 10% fetal bovine serum.

-

Seed cells into 6-well plates.

-

Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene. Polyethyleneimine (PEI) can be used as a transfection reagent.

-

-

Compound Treatment:

-

Following transfection, replace the medium with fresh medium containing various concentrations of CBGA or a vehicle control (e.g., DMSO). A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

-

Incubate the cells for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity in the cell lysates using a commercial luciferase assay kit and a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each sample.

-

-

Data Analysis:

-

Express the results as fold activation over the vehicle control.

-

Plot the concentration-response curve and determine the EC50 value for CBGA.

-

Assessment of Anti-cancer Activity using the MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of CBGA on cancer cells.[2][10][11][14][15][16]

-

Cell Seeding:

-

Compound Treatment:

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value of CBGA.

-

Evaluation of Neuroprotective Effects against Oxidative Stress

This protocol describes an in vitro assay to assess the neuroprotective potential of CBGA against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line.[8][17]

-

Cell Culture:

-

Pre-treatment with CBGA:

-

Pre-treat the cells with various concentrations of CBGA for a specified duration (e.g., 1-24 hours).[7]

-

-

Induction of Oxidative Stress:

-

Expose the cells to H2O2 (e.g., 100-400 µM) for 24 hours to induce oxidative stress and cell death.[7]

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay as described in the previous protocol.

-

-

Data Analysis:

-

Compare the viability of cells treated with CBGA and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect of CBGA.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying CBGA.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Identification and characterization of phytocannabinoids as novel dual PPARα/γ agonists by a computational and in vitro experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Cannabinoid activation of PPARα; a novel neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective Effect of Cannabidiol Against Hydrogen Peroxide in Hippocampal Neuron Culture: Full Paper PDF & Summary | Bohrium [bohrium.com]

The Central Role of Cannabigerolic Acid (CBGA) as the Precursor to Tetrahydrocannabinolic Acid (THCA) and Cannabidiolic Acid (CBDA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate biosynthetic network of Cannabis sativa L., cannabigerolic acid (CBGA) emerges as the pivotal precursor to a multitude of cannabinoids. This technical guide delves into the core of cannabinoid synthesis, focusing on the enzymatic conversion of CBGA into two of the most prominent and therapeutically significant cannabinoids: ∆⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). Understanding the nuances of these biosynthetic pathways, the enzymes that catalyze them, and the factors that regulate their expression is paramount for the advancement of cannabinoid-based therapeutics and the development of novel pharmaceutical agents. This document provides a comprehensive overview of the current scientific understanding, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Cannabinoid Biosynthetic Pathway: From CBGA to THCA and CBDA

The biosynthesis of major cannabinoids originates from the alkylation of olivetolic acid with geranyl pyrophosphate, a reaction that yields CBGA.[1] This foundational cannabinoid then serves as the substrate for a class of enzymes known as cannabinoid synthases, which catalyze the stereospecific cyclization of CBGA's monoterpene moiety.[2][3] The fate of CBGA is primarily determined by the presence and activity of two key enzymes: THCA synthase and CBDA synthase.

In cannabis varieties classified as "drug-type," THCA synthase is the predominant enzyme, converting CBGA into THCA, the non-psychoactive acidic precursor to the psychoactive compound tetrahydrocannabinol (THC).[4][5] Conversely, in "fiber-type" or hemp varieties, CBDA synthase is the dominant enzyme, directing the conversion of CBGA to CBDA, the acidic precursor to the non-psychoactive and therapeutically promising cannabidiol (CBD).[3][6] It is the differential expression and activity of these two enzymes that largely dictates the final cannabinoid profile of a given Cannabis sativa plant.

Experimental Protocols

Enzyme Purification

A common method for the purification of both THCA synthase and CBDA synthase from Cannabis sativa leaves involves a multi-step chromatographic process. The general workflow is as follows:

-

Homogenization: Fresh, young leaves are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0) to create a crude extract.

-

Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for the synthase enzymes.

-

Ion-Exchange Chromatography: The resuspended protein pellet is loaded onto an ion-exchange column (e.g., DEAE-cellulose). The column is washed, and the protein is eluted with a salt gradient (e.g., NaCl).

-

Hydrophobic Interaction Chromatography: Fractions containing synthase activity are pooled and applied to a hydrophobic interaction column (e.g., Phenyl-Sepharose). The enzyme is eluted with a decreasing salt gradient.

-

Affinity or Hydroxyapatite Chromatography: A final purification step using affinity chromatography or hydroxyapatite chromatography can be employed to achieve a higher degree of purity.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. blimburnseeds.com [blimburnseeds.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 5. thecbggurus.com [thecbggurus.com]

- 6. Analysis of Sequence Variability and Transcriptional Profile of Cannabinoid synthase Genes in Cannabis sativa L. Chemotypes with a Focus on Cannabichromenic acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Anti-Inflammatory Potential of Cannabigerolic Acid (CBGA): A Technical Guide for Researchers

Introduction

Cannabigerolic acid (CBGA) is the non-psychoactive acidic precursor to cannabigerol (CBG) and the foundational molecule from which other major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) are synthesized in the Cannabis sativa plant.[1][2][3] While historically overshadowed by its downstream derivatives, recent scientific inquiry has illuminated CBGA's distinct and potent therapeutic properties, particularly its significant anti-inflammatory capabilities. This technical guide provides an in-depth review of the current understanding of CBGA's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory agents.

Core Mechanisms of Anti-Inflammatory Action

CBGA exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[4] Several studies have demonstrated that CBGA can inhibit the activity of these enzymes. While the precise IC₅₀ values for CBGA's COX inhibition can vary between studies and assay methods, it has been shown to inhibit prostaglandin production.[4][5] One study reported that at a concentration of 6.25 x 10⁻⁵ M, CBGA inhibited COX-1 activity by more than 30%.[6]

Suppression of Store-Operated Calcium Entry (SOCE) and Cytokine Release

A significant mechanism underlying CBGA's anti-inflammatory action is its potent inhibition of Store-Operated Calcium Entry (SOCE) in immune cells.[7][8] SOCE is a critical calcium influx pathway that, in T lymphocytes, leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), subsequent release of pro-inflammatory cytokines like Interleukin-2 (IL-2), and T-cell proliferation.[7][8]

CBGA has been identified as a potent inhibitor of the Calcium Release-Activated Calcium (CRAC) channels that mediate SOCE.[7][8][9] This blockade is dose-dependent, with full inhibition of CRAC currents in Jurkat T cells achieved at a concentration of 10 µM.[8] The inhibitory effect is slow in onset and largely irreversible.[7] This action directly suppresses the calcineurin/NFAT pathway, a key target for immunosuppressant drugs.[7]

Modulation of TRP Channels

Transient Receptor Potential (TRP) channels are involved in various physiological processes, including pain and inflammation. CBGA has been shown to modulate several of these channels. Notably, it is a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel.[9][10] The overactivity of TRPM7 is linked to cell death and tissue damage in conditions like acute kidney injury.[10] By blocking TRPM7, CBGA can reduce cell death and protect organs during inflammation.[10] CBGA has also been shown to activate TRPV1 channels, which may contribute to its analgesic effects through subsequent channel desensitization.[7]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

CBGA is reported to be a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[11][12][13] PPARγ activation is a well-established anti-inflammatory pathway.[14] Agonism at this nuclear receptor can repress the expression of pro-inflammatory genes and is a target for treating metabolic disorders with an inflammatory component.[11][14]

Quantitative Data on CBGA's Anti-Inflammatory Effects

The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of CBGA's efficacy.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Cannabinoids

| Cannabinoid | Target Enzyme | Inhibition / Effect | Concentration | Reference |

| CBGA | COX-1 | >30% inhibition | 6.25 x 10⁻⁵ M | [6] |

| CBGA | COX-2 | >30% inhibition | Not specified | [5] |

| CBG | COX-1 | >30% inhibition | 2.5 x 10⁻⁵ M | [6] |

| CBDA | COX-2 | Selective inhibitor (IC₅₀ ≈ 2 µM) | 2 µM | [15] |

| Δ⁹-THCA | COX-2 | Weak inhibitor (IC₅₀ > 100 µM) | >100 µM | [15] |

Table 2: CBGA's Effect on Store-Operated Calcium Entry (SOCE) and NFAT Activity

| Assay | Cell Line | Parameter | CBGA IC₅₀ (serum-free) | CBGA IC₅₀ (10% serum) | Reference |

| SOCE Inhibition | Jurkat T cells | SOCE | 530 nM | Not specified | [7] |

| NFAT Activity | Jurkat T cells | NFAT activity | 3.3 µM | 101 µM | [7] |

| CRAC Current | Jurkat T cells | Full Inhibition | 10 µM | Not specified | [8] |

Note: The potency of CBGA is significantly reduced in the presence of serum, as it binds to serum albumins.[7]

Table 3: In Vivo Effects of CBGA in a Cisplatin-Induced Acute Kidney Injury Model

| Inflammatory Marker (mRNA) | Treatment Group | Outcome | Reference |

| TNFα, IL-6, CXCL10, IL-2, ICAM-1, MCP-1 | CBGA (10 mg/kg) | Significantly suppressed mRNA expression | [16] |

| TNFα, IL-6, CXCL10, IL-2, ICAM-1, MCP-1 | CBD (10 mg/kg) | Partially or ineffectively suppressed mRNA expression | [16] |

| Apoptosis (Caspase-3 activity) | CBGA (10 mg/kg) | Significantly reduced | [16] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on CBGA.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory effect of CBGA on COX-1 and COX-2 enzyme activity.

-

Materials: Purified COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., from sheep placental cotyledons) enzymes, arachidonic acid (substrate), CBGA, control inhibitors (e.g., Celecoxib for COX-2), appropriate buffer system.

-

Methodology:

-

The assay is conducted based on commercially available COX inhibitor screening kits (e.g., from Cayman Chemical).

-

Purified COX enzyme is pre-incubated with various concentrations of CBGA or a vehicle control for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

-

The reaction is terminated, and the production of prostaglandin (e.g., PGG₂, PGE₂) is measured. Detection methods can include radioimmunoassay (RIA) or enzyme immunoassay (EIA).[4][5]

-

The percentage of inhibition is calculated by comparing the prostaglandin production in CBGA-treated samples to the vehicle control.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the CBGA concentration.

-

Protocol: Store-Operated Calcium Entry (SOCE) Inhibition Assay

-

Objective: To measure the effect of CBGA on calcium influx following the depletion of endoplasmic reticulum (ER) calcium stores.

-

Cell Line: Jurkat T cells.

-

Materials: Fura-2 AM (calcium indicator dye), thapsigargin (SERCA pump inhibitor to deplete ER stores), CBGA, ionomycin (calcium ionophore), calcium-free and calcium-containing buffers.

-

Methodology:

-

Jurkat T cells are loaded with the ratiometric calcium indicator dye Fura-2 AM.

-

Cells are washed and resuspended in a calcium-free buffer.

-

Baseline fluorescence (F340/F380 ratio) is recorded using a fluorometer or plate reader.

-

ER calcium stores are depleted by adding thapsigargin (e.g., 1-2 µM).

-

Once stores are depleted, CBGA or vehicle is added and incubated for a short period.

-

Calcium is added back to the extracellular solution (e.g., 2 mM CaCl₂) to initiate SOCE.

-

The subsequent rise in intracellular calcium, measured by the change in Fura-2 fluorescence, is recorded.

-

The level of SOCE inhibition is quantified by comparing the peak or area under the curve of the calcium influx in CBGA-treated cells versus vehicle-treated cells.[7]

-

Protocol: In Vivo Cisplatin-Induced Nephropathy Model

-

Objective: To evaluate the protective and anti-inflammatory effects of CBGA in an animal model of acute kidney injury.

-

Animal Model: Male C57BL/6 mice.

-

Materials: Cisplatin, CBGA, vehicle solution (e.g., ethanol/Tween80/saline in a 1:1:18 ratio).

-

Methodology:

-

Mice are administered a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg) to induce acute kidney injury.

-

Treatment groups receive daily i.p. injections of CBGA (e.g., 10 mg/kg) or vehicle, starting on the same day as the cisplatin injection (Day 0) and continuing for the duration of the experiment (e.g., 3 days).[16]

-

Animal body weight is monitored daily as an indicator of health.[16]

-

At the end of the study period (e.g., Day 3), blood and kidney tissues are collected.

-

Kidney function is assessed by measuring blood urea nitrogen (BUN) and serum creatinine levels.

-

Kidney tissues are processed for analysis. One portion is used for quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., TNFα, IL-6, MCP-1).[16] Another portion can be used for histological analysis or to measure markers of apoptosis like caspase-3 activity.[16]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to CBGA's anti-inflammatory properties.

Caption: CBGA inhibits inflammatory cytokine production by blocking CRAC channels.

Caption: Workflow for an in vivo model of cisplatin-induced nephropathy.

Caption: CBGA's multifaceted mechanisms of anti-inflammatory action.

Conclusion and Future Directions

The available evidence strongly indicates that Cannabigerolic acid is a promising anti-inflammatory agent with a unique, multi-target profile. Its ability to inhibit key inflammatory pathways, including COX enzymes, store-operated calcium entry, and TRP channels, while also activating the anti-inflammatory PPARγ receptor, positions it as a compelling candidate for further drug development. In preclinical models of acute inflammation, CBGA has demonstrated superior or distinct efficacy compared to other cannabinoids like CBD.[16]

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of CBGA to optimize dosing and delivery methods.

-

In Vivo Efficacy: Further evaluation in a broader range of chronic inflammatory disease models (e.g., inflammatory bowel disease, arthritis) is warranted.[2]

-

Clinical Trials: Ultimately, well-designed human clinical trials are necessary to confirm the safety and efficacy of CBGA as a therapeutic for inflammatory conditions.

References

- 1. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. realmofcaring.org [realmofcaring.org]

- 6. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of Store-operated Calcium Entry Channels and Cytokine Release by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acidic Cannabinoids Suppress Proinflammatory Cytokine Release by Blocking Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cannabigerolic Acid (CBGA) Inhibits the TRPM7 Ion Channel Through its Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of COX-2 expression by endocannabinoid 2-arachidonoylglycerol is mediated via PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Neuroprotective Potential of Cannabigerolic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific understanding of the neuroprotective effects of cannabigerolic acid (CBGA), the non-psychoactive acidic precursor to cannabigerol (CBG). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. While research on CBGA is still emerging, this guide synthesizes the available preclinical data on CBGA and related cannabinoids to elucidate its potential mechanisms of action and guide future research.

Executive Summary

Cannabigerolic acid (CBGA) is a foundational cannabinoid from which other major cannabinoids are synthesized in the Cannabis sativa plant. Emerging evidence suggests that CBGA and its derivatives may possess neuroprotective properties, primarily through the modulation of inflammatory and oxidative stress pathways. The primary molecular target implicated in the neuroprotective effects of CBGA-related compounds is the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and mitochondrial function. This guide summarizes the quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanisms of Neuroprotection

The neuroprotective effects of CBGA and its related compounds are believed to be multifactorial, targeting key pathological processes in neurodegenerative diseases.

-

Anti-inflammatory Effects: CBGA and its derivatives have been shown to modulate neuroinflammation by acting on glial cells. This includes the suppression of pro-inflammatory cytokine production, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ)[1][2]. The activation of PPARγ is a key mechanism underlying these anti-inflammatory effects[2].

-

Antioxidant Properties: While direct evidence for CBGA's antioxidant capacity in neuronal models is limited, its decarboxylated form, CBG, has demonstrated the ability to reduce oxidative stress markers[3][4]. This is a critical aspect of neuroprotection, as oxidative damage is a common feature of neurodegenerative disorders.

-

PPARγ Agonism: Several studies point to PPARγ as a primary target for the neuroprotective actions of CBGA derivatives.[5] Activation of PPARγ can lead to the downregulation of inflammatory pathways and the upregulation of genes involved in mitochondrial biogenesis and function.[5]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the available quantitative data from preclinical studies on CBGA, its derivatives, and the closely related CBG. It is important to note that data directly on unmodified CBGA in neuronal models is still scarce.

| Compound | Model System | Assay | Endpoint Measured | Result | Reference |

| CBGA-Q | 6-OHDA-lesioned mice (Parkinson's Model) | Immunohistochemistry | Tyrosine Hydroxylase (TH)-positive neurons | Preservation of nigral neurons | [5] |

| CBGA-Q | 6-OHDA-lesioned mice (Parkinson's Model) | Behavioral Tests (Pole test, Cylinder rearing test) | Motor function | Improvement in motor deficits | [5] |

| CBGA-Q | SH-SY5Y cells + 6-OHDA | Cell Viability Assay | Cell survival | Cytoprotective effect | [5] |

| CBGA-Q-Salt | 6-OHDA-lesioned mice (Parkinson's Model) | Immunohistochemistry | Tyrosine Hydroxylase (TH)-positive neurons | Neuroprotection (less potent than CBGA-Q) | [5] |

| CBGA | Primary Cerebellar Granule Neurons | MTT Assay | Cell Viability | 40-50% reduction in cell viability at 20 µM | [6] |

| CBG | NSC-34 motor neurons + LPS-stimulated macrophage medium | Immunocytochemistry | Pro-inflammatory cytokines (IL-1β, TNF-α, IFN-γ) | Reduction in protein levels | [1][2] |

| CBG | 3-Nitropropionate (3NP)-lesioned mice (Huntington's Model) | Behavioral Tests | Motor deficits | Improvement in motor function | [3] |

| CBG | 3-Nitropropionate (3NP)-lesioned mice (Huntington's Model) | Histology (Nissl staining) | Striatal neuron count | Preservation of striatal neurons | [3] |

Signaling Pathways and Experimental Workflows

CBGA-Mediated Neuroprotective Signaling

The primary signaling pathway implicated in the neuroprotective effects of CBGA and its derivatives involves the activation of PPARγ.

Experimental Workflow for Assessing Neuroprotective Effects

A generalized workflow for evaluating the neuroprotective potential of a compound like CBGA is depicted below.

References

- 1. Identification of Cannabidiolic and Cannabigerolic Acids as MTDL AChE, BuChE, and BACE‐1 Inhibitors Against Alzheimer's Disease by In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Model of Neuroinflammation: Efficacy of Cannabigerol, a Non-Psychoactive Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Properties of Cannabigerol in Huntington’s Disease: Studies in R6/2 Mice and 3-Nitropropionate-lesioned Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection with the cannabigerol quinone derivative VCE-003.2 and its analogs CBGA-Q and CBGA-Q-Salt in Parkinson's disease using 6-hydroxydopamine-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comparative In Vitro Study of the Neuroprotective Effect Induced by Cannabidiol, Cannabigerol, and Their Respective Acid Forms: Relevance of the 5-HT1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Cannabigerolic Acid (CBGA) in the Management of Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, represent a growing global health crisis. Emerging research has identified the non-psychotropic phytocannabinoid, Cannabigerolic Acid (CBGA), as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the current state of CBGA research for metabolic disorders, with a focus on its molecular mechanisms, preclinical evidence, and experimental methodologies. This document is intended to serve as a resource for researchers and drug development professionals investigating novel treatments for metabolic diseases.

Introduction

Cannabigerolic acid (CBGA) is a foundational cannabinoid synthesized in the Cannabis sativa plant, serving as the biochemical precursor to many other cannabinoids. Unlike its more well-known derivatives, CBGA is non-psychoactive and has garnered significant interest for its potential therapeutic applications. Of particular note is its role as a modulator of the peroxisome proliferator-activated receptors (PPARs), which are critical regulators of systemic metabolism.

Metabolic syndrome is characterized by a cluster of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension. The activation of PPARs has been a key strategy in the development of drugs for these conditions. CBGA has been identified as a dual agonist of PPARα and PPARγ, suggesting its potential to simultaneously address multiple facets of metabolic dysregulation. This guide will delve into the quantitative data supporting this mechanism, detail the experimental protocols used to elucidate these effects, and provide visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on CBGA's PPAR Agonist Activity

The primary mechanism through which CBGA is proposed to influence metabolic pathways is its dual agonist activity on PPARα and PPARγ. The following table summarizes the quantitative data from in vitro studies that have characterized this activity.

| Parameter | PPARα | PPARγ | Reference |

| EC50 (µM) | 1.8 ± 0.2 | 4.2 ± 0.5 | Vitale et al., 2019 |

| Maximal Activation (Fold) | 8.2 ± 0.7 | 6.5 ± 0.6 | Vitale et al., 2019 |

Table 1: In vitro PPARα and PPARγ agonist activity of CBGA.

Experimental Protocols

In Vitro PPARα/γ Dual Agonist Activity Assessment

This protocol details the methodology used to determine the dual agonist activity of CBGA on human PPARα and PPARγ.

Objective: To quantify the potency and efficacy of CBGA as an agonist for PPARα and PPARγ.

Methodology: Luciferase Reporter Gene Assay

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.

-

After 24 hours, cells are transiently co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

-